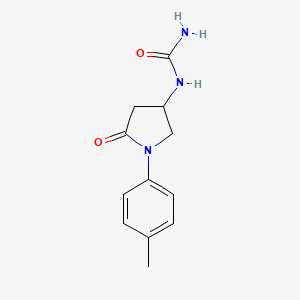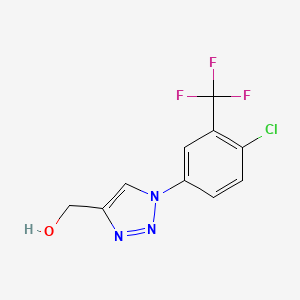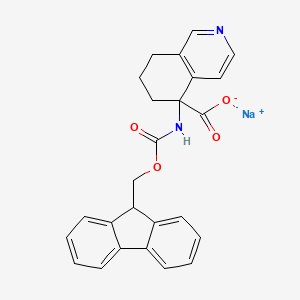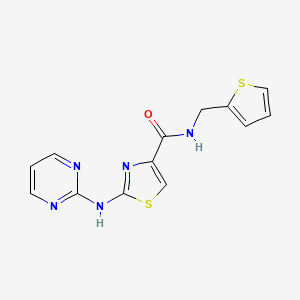
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)urea” is a chemical compound that is not widely documented in the literature. It is related to the compound “5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid” which has a CAS Number of 133747-57-6 . The latter compound has a molecular weight of 219.24 and is a solid in its physical form .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
- The compound has been used in the synthesis of various chemicals, demonstrating its utility in organic synthesis. For instance, Jayarajan et al. (2019) synthesized compounds through a three-component reaction involving malonamide, aldehyde, and malononitrile, showcasing the compound's role in facilitating complex chemical reactions (Jayarajan et al., 2019).
Molecular Docking and Anticancer Activity
- Molecular docking studies have highlighted the potential of compounds related to 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)urea in inhibiting tubulin polymerization, indicating possible applications in cancer research. These findings by Jayarajan et al. (2019) suggest its relevance in the development of anticancer drugs (Jayarajan et al., 2019).
Nonlinear Optical (NLO) Properties
- The synthesized compounds were also investigated for their nonlinear optical properties. This research indicates the compound's potential application in the field of optics and photonics, where materials with unique light-interacting properties are valuable (Jayarajan et al., 2019).
Antimicrobial Activity
- Compounds structurally similar to 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)urea have been evaluated for their antimicrobial properties. This suggests its potential application in developing new antimicrobial agents, as seen in the work of Reddy et al. (2003) (Reddy, Reddy, & Venugopal, 2003).
Electrochemical Applications
- In the field of electrochemistry, the compound has been implicated in studies involving corrosion inhibition, as indicated by Jeeva et al. (2015). This points towards its potential use in protecting metals from corrosion, particularly in acidic environments (Jeeva, Prabhu, Boobalan, & Rajesh, 2015).
Bioelectrochemical Conversion
- The compound has also been studied in the context of bioelectrochemical systems. Watanabe et al. (2009) explored its use in electrochemically converting urea to nitrogen gas, a process that could have environmental and industrial applications (Watanabe, Nishi, Hamana, Sekioka, Wang, & Uchiyama, 2009).
Quantum Chemical Studies
- Quantum chemical studies have been conducted to understand the molecular properties of related compounds. These studies, as demonstrated by Devi, Bishnoi, and Fatma (2020), are crucial for predicting the behavior of such compounds in various applications, including drug design and material science (Devi, Bishnoi, & Fatma, 2020).
Propiedades
IUPAC Name |
[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8-2-4-10(5-3-8)15-7-9(6-11(15)16)14-12(13)17/h2-5,9H,6-7H2,1H3,(H3,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMXLQCEXYFKPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2445767.png)

![N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2445769.png)




![4-chloro-2-{(E)-[(2-chloro-4-fluorobenzyl)imino]methyl}phenol](/img/structure/B2445777.png)

![(1S,5S,7R)-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/no-structure.png)

![2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2445785.png)

![(1S,2R)-2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B2445789.png)